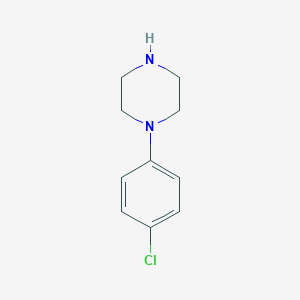

1-(4-Chlorophenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEIHNMKASENIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191592 | |

| Record name | 1-(4-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38212-33-8 | |

| Record name | 1-(4-Chlorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38212-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038212338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38212-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-CHLOROPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMD47JE5C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of p-Chlorophenylpiperazine (pCPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of p-chlorophenylpiperazine (pCPP), a psychoactive compound of the phenylpiperazine class. Due to its activity as a serotonergic agent, understanding its fundamental properties is critical for research and drug development endeavors. This document presents key quantitative data in structured tables, details the experimental protocols for their determination, and visualizes associated biological pathways and experimental workflows.

Physicochemical Properties

The following tables summarize the key physicochemical properties of p-chlorophenylpiperazine. It is crucial to distinguish between the para (p-CPP) and meta (m-CPP) isomers, as their properties can differ. This guide focuses on the para-isomer.

Table 1: General Physicochemical Data for p-Chlorophenylpiperazine (pCPP)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂ | |

| Molecular Weight | 196.7 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 76-79 °C | |

| Boiling Point | 113 °C at 0.27 mmHg | |

| pKa (strongest basic) | 8.88 ± 0.10 (Predicted) |

Table 2: Solubility of p-Chlorophenylpiperazine (pCPP)

| Solvent | Solubility | Source |

| Water | Soluble | |

| Dimethylformamide (DMF) | 30 mg/mL | |

| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | |

| Ethanol | 30 mg/mL | |

| Methanol | 1 mg/mL |

Table 3: Partition and Distribution Coefficients of p-Chlorophenylpiperazine (pCPP)

| Coefficient | Value | Source |

| LogP | 1.9 (Predicted) |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of p-chlorophenylpiperazine.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point of pCPP using a standard capillary melting point apparatus.

Materials:

-

p-Chlorophenylpiperazine (solid)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus with a calibrated thermometer and heating block

-

Mortar and pestle

Procedure:

-

Ensure the pCPP sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered pCPP into the open end of a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20 °C per minute for a rapid preliminary determination.

-

Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid. This provides an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new capillary tube with pCPP.

-

Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the preliminary melting range.

-

Once this temperature is reached, reduce the heating rate to 1-2 °C per minute.

-

Carefully observe the sample and record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This is the melting point range.

-

Repeat the determination at least two more times and calculate the average melting point range.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of pCPP using potentiometric titration.

Materials:

-

p-Chlorophenylpiperazine

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water (degassed)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Accurately weigh a known amount of pCPP and dissolve it in a known volume of deionized water to create a solution of known concentration.

-

Add a known excess of standardized HCl solution to the pCPP solution to fully protonate the piperazine (B1678402) nitrogens.

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place the beaker containing the pCPP solution on the stir plate and immerse the pH electrode and the tip of the burette.

-

Begin stirring the solution gently.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized NaOH solution, adding small, known increments (e.g., 0.1 mL).

-

After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly, passing through the equivalence point(s).

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve.

-

The pKa value is the pH at the half-equivalence point. For a diprotic base like piperazine, two pKa values may be determined.

-

Repeat the titration at least two more times and calculate the average pKa value(s).

Aqueous Solubility Determination (Shake-Flask Method)

This protocol details the determination of the aqueous solubility of pCPP using the reliable shake-flask method.

Materials:

-

p-Chlorophenylpiperazine (solid)

-

Deionized water

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid pCPP to several vials. The excess solid is crucial to ensure a saturated solution at equilibrium.

-

Add a known volume of deionized water to each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of pCPP.

-

Calculate the solubility of pCPP in mg/mL or mol/L.

-

Perform the determination in triplicate and report the mean solubility and standard deviation.

LogP Determination (HPLC Method)

This protocol describes the determination of the octanol-water partition coefficient (LogP) of pCPP using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Materials:

-

p-Chlorophenylpiperazine

-

A series of standard compounds with known LogP values

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phase (e.g., methanol/water or acetonitrile/water mixture)

-

Water (HPLC grade)

Procedure:

-

Prepare stock solutions of pCPP and the standard compounds in the mobile phase.

-

Prepare a series of mobile phase compositions with varying organic modifier concentrations.

-

Saturate the octanol with water and the water with octanol by vigorous mixing followed by separation.

-

For each standard compound and for pCPP, inject a sample onto the HPLC column and record the retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Plot a calibration curve of log k versus the known LogP values for the standard compounds.

-

From the calibration curve, determine the LogP of pCPP from its measured log k value.

-

Alternatively, the shake-flask method can be used for direct measurement. In this method, a solution of pCPP in octanol-saturated water is shaken with water-saturated octanol. The concentration of pCPP in each phase is then determined after separation, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanism of Action and Signaling Pathway

p-Chlorophenylpiperazine is known to exert its effects primarily through interaction with the serotonergic system. It acts as a non-selective serotonin (B10506) receptor agonist. The primary signaling pathways activated by serotonin receptors, particularly the 5-HT2 family which are G-protein coupled receptors (GPCRs), involve the activation of phospholipase C.

Upon binding of an agonist like pCPP to a Gq/11-coupled serotonin receptor (e.g., 5-HT2A or 5-HT2C), the alpha subunit of the G-protein dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

A Technical Guide to 1-(4-Chlorophenyl)piperazine (CAS 38212-33-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)piperazine, commonly known as pCPP or 4-CPP, is a chemical compound belonging to the phenylpiperazine class.[1][2] Identified by the CAS number 38212-33-8, this substance holds significant interest in diverse scientific fields.[1][2][3][4][5][6][7] It is recognized as a psychoactive compound with serotonergic effects and is encountered as a recreational drug, making it relevant in forensic and toxicological studies.[1][2] Concurrently, it serves as a crucial building block and intermediate in the synthesis of various Central Nervous System (CNS) drugs, including anxiolytics, antidepressants, and antipsychotics.[4][8] This guide provides an in-depth technical overview of its properties, synthesis, analysis, pharmacology, and applications for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It typically presents as a white to light yellow crystalline solid.[1][4][5]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 38212-33-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₃ClN₂ | [1][4][5][6][7] |

| Molecular Weight | 196.68 g/mol | [5][6][7] |

| Appearance | Crystalline solid | [1][5] |

| Melting Point | 76-79 °C | [4][5] |

| Boiling Point | 113 °C at 0.27 mmHg | [4] |

| Purity | ≥98.0% (GC) | [1][5] |

| UV λmax | 258 nm | [1] |

| SMILES | ClC1=CC=C(N2CCNCC2)C=C1 | [1][5] |

| InChI Key | UNEIHNMKASENIG-UHFFFAOYSA-N |[1][5][6] |

Table 2: Solubility Data

| Solvent | Concentration | Reference(s) |

|---|---|---|

| DMF | 30 mg/mL | [1] |

| DMSO | 30 mg/mL | [1] |

| Ethanol | 30 mg/mL | [1] |

| Water | Soluble | [4] |

| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL |[1] |

Table 3: Key Spectroscopic Data (FT-IR/Raman)

| Vibration Mode | Wavenumber (cm⁻¹) - IR Spectrum | Wavenumber (cm⁻¹) - Raman Spectrum | Reference(s) |

|---|---|---|---|

| N-H Stretch | 3099 | 3184 | [9] |

| Aromatic C-H Stretch | 3097, 3062, 3043 | 3124, 3072, 3034 |[9] |

Synthesis and Manufacturing

The synthesis of this compound is critical for its application as a pharmaceutical intermediate. Custom synthesis services are also available for producing derivatives with specific impurity profiles or modified structures for structure-activity relationship (SAR) studies.[10]

General Synthesis Protocol

A common method for preparing this compound involves the reaction of piperazine (B1678402) with a p-chlorophenyl-containing acyl chloride, such as p-chlorophenyl carbonyl chloride or p-chlorophenyl acetyl chloride.[4] The reaction is conducted under alkaline conditions, and the final product is typically purified through crystallization.[4]

Analytical Methodologies

Accurate identification and quantification of this compound are essential for both quality control in pharmaceutical manufacturing and forensic analysis. The United Nations Office on Drugs and Crime (UNODC) recommends that the identification of controlled substances should be based on at least two uncorrelated analytical parameters.[3]

Spectroscopic Analysis

Spectroscopic techniques like Fourier Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of this compound.[9][11]

This protocol is based on a published spectroscopic study of the compound.[9]

-

Sample Preparation: The this compound sample, used as received from the supplier, is prepared for FT-IR analysis using the KBr pellet technique.

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded in the 4000–400 cm⁻¹ region using an instrument such as a Bruker Optics IFS66v/s FT-IR spectrometer.

-

Raman Spectroscopy: The Raman spectrum is recorded over the same spectral region (4000–400 cm⁻¹) using a spectrometer like a Renishaw inVia Raman microscope with a 532 nm laser for excitation.

-

Data Analysis: The resulting spectra are analyzed to identify characteristic vibrational bands corresponding to the functional groups of the molecule, such as N-H and aromatic C-H stretches.[9]

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying piperazines in forensic samples.[3][12] For quantifying trace amounts in Active Pharmaceutical Ingredients (APIs), High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization is employed.[13]

This protocol is adapted from a method for detecting designer piperazines in urine specimens.[12]

-

Sample Preparation: To a 1.0 mL urine sample, add an internal standard (e.g., 1-(3-chlorophenyl)piperazine, mCPP).

-

Alkalinization: Add four drops of concentrated potassium hydroxide (B78521) (KOH) to the sample.

-

Liquid-Liquid Extraction: Add 4 mL of n-butyl chloride, vortex for 5 minutes, and centrifuge at 3000 rpm for 5 minutes.

-

Evaporation: Transfer the upper organic layer to a new tube, add 25 µL of 1% methanolic HCl, and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried extract in 50 µL of acetonitrile (B52724) for analysis.

-

GC-MS Analysis: Operate the GC-MS in full scan mode (e.g., m/z 42-450). Identification is based on the retention time matching that of a standard (within ±2%) and the mass spectrum matching a reference library spectrum with a high-quality index (>90).[12]

This protocol outlines a method for detecting trace levels of piperazine in an API via derivatization.[13]

-

Derivatization: React the sample containing piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). This reaction forms a stable, UV-active derivative.

-

Chromatography: Analyze the derivatized sample using a standard HPLC system with a UV detector.

-

Validation: The method should be validated for limit of detection (LOD), limit of quantification (LOQ), accuracy, linearity, and precision. This approach allows for the detection of piperazine at parts-per-million (ppm) levels without interference from the main API.[13]

Pharmacology and Mechanism of Action

This compound is a psychoactive drug that produces its effects primarily through interaction with the serotonergic system.[1][2]

Serotonergic Activity

Research has demonstrated that pCPP functions as a non-selective serotonin (B10506) receptor agonist and/or a serotonin releasing agent.[2] Its action as a 5-HT receptor agonist is a key aspect of its pharmacological profile.[14] Studies on related piperazine agonists suggest that their behavioral effects, such as the suppression of locomotor activity in rats, are mediated by the stimulation of serotonin receptors, potentially the 5-HT₁B and 5-HT₁C subtypes.[15] This effect is characteristically blocked by serotonin antagonists.[15] Trazodone, a well-known antidepressant, has an active metabolite, m-CPP, which is structurally similar to pCPP, further linking this chemical class to CNS activity.[16][17]

Applications in Research and Drug Development

The dual nature of this compound as both a substance of forensic interest and a valuable synthetic tool defines its primary applications.

-

Analytical Reference Standard: Due to its presence in illicit markets, pCPP is sold as a certified analytical reference standard for use in forensic laboratories and research settings to ensure accurate identification.[1]

-

Pharmaceutical Intermediate: It is a versatile intermediate for synthesizing a wide range of CNS-active drugs.[4][8] Its structure is a key component in molecules designed to be D2 receptor ligands and was used in the synthesis of the research chemical L-745,870.[2][18] The piperazine moiety is a common pharmacophore in many antipsychotic, anxiolytic, and antidepressant medications.[8]

Safety and Handling

This compound is classified as an irritant. Proper laboratory safety protocols must be followed to avoid exposure.

Table 4: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][19] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][19] |

| Target Organs | Respiratory system | [5] |

| Personal Protective Equipment | Dust mask (type N95), safety glasses, chemical-resistant gloves. |[5] |

References

- 1. caymanchem.com [caymanchem.com]

- 2. para-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. This compound [chembk.com]

- 5. 1-(4-クロロフェニル)ピペラジン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CAS 38212-33-8 [matrix-fine-chemicals.com]

- 7. scbt.com [scbt.com]

- 8. nbinno.com [nbinno.com]

- 9. scispace.com [scispace.com]

- 10. nbinno.com [nbinno.com]

- 11. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

- 12. academic.oup.com [academic.oup.com]

- 13. jocpr.com [jocpr.com]

- 14. This compound | 38212-33-8 [chemicalbook.com]

- 15. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Trazodone - Wikipedia [en.wikipedia.org]

- 17. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2) | C10H15Cl3N2 | CID 12212341 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of p-Chlorophenylpiperazine (pCPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for para-chlorophenylpiperazine (pCPP), a key intermediate in the synthesis of various pharmaceuticals. The document details two principal methodologies: the classical cyclization reaction of 4-chloroaniline (B138754) with a bis(2-haloethyl)amine derivative and the modern palladium-catalyzed Buchwald-Hartwig amination. This guide includes detailed experimental protocols, a summary of quantitative data, and mechanistic diagrams to facilitate a thorough understanding of these synthetic routes.

Introduction

para-Chlorophenylpiperazine (pCPP), also known as 1-(4-chlorophenyl)piperazine, is a chemical intermediate with significant applications in medicinal chemistry. It serves as a crucial building block for the synthesis of a range of bioactive molecules. The efficient and scalable synthesis of pCPP is therefore of considerable interest to the pharmaceutical industry. This guide explores the two most prominent methods for its synthesis, providing detailed insights into the reaction mechanisms and practical experimental procedures.

Synthesis Pathway via Nucleophilic Substitution and Cyclization

A traditional and widely used method for the synthesis of N-arylpiperazines involves the reaction of an aniline (B41778) with a bis(2-haloethyl)amine. In the case of pCPP, this typically involves the reaction of 4-chloroaniline with bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt.

Reaction Mechanism

The reaction proceeds through a two-step mechanism. The first step is a nucleophilic substitution where the primary amine of 4-chloroaniline attacks one of the electrophilic carbons of bis(2-chloroethyl)amine, displacing a chloride ion. This is followed by an intramolecular nucleophilic substitution (cyclization), where the secondary amine formed in the first step attacks the other electrophilic carbon, displacing the second chloride ion to form the piperazine (B1678402) ring. The reaction is typically carried out at elevated temperatures, and often without a solvent.

Figure 1: Synthesis of pCPP via Nucleophilic Substitution and Cyclization.

Experimental Protocol: Synthesis from 4-Chloroaniline and Bis(2-chloroethyl)amine Hydrochloride

This protocol is adapted from established procedures for the synthesis of N-arylpiperazines.

Materials:

-

4-Chloroaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

N,N-dimethylformamide (DMF) (optional, as a high-boiling solvent)

-

Sodium carbonate or other suitable base

-

Ethyl acetate (B1210297)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloroaniline (1.0 equivalent), bis(2-chloroethyl)amine hydrochloride (1.0 to 1.2 equivalents), and a base such as sodium carbonate (2.5 equivalents). If a solvent is used, add a high-boiling solvent like N,N-dimethylformamide.

-

Reaction: Heat the reaction mixture to 110-150 °C and stir vigorously for 24-48 hours[1]. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If no solvent was used, dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Extraction: Wash the organic solution with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure p-chlorophenylpiperazine.

Synthesis Pathway via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the coupling of an aryl halide with an amine. For the synthesis of pCPP, this involves the reaction of piperazine with an aryl halide such as 1,4-dichlorobenzene (B42874) or 1-bromo-4-chlorobenzene.

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group on the palladium complex reductively eliminate to form the desired C-N bond and regenerate the Pd(0) catalyst.

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Synthesis of pCPP

This protocol provides a general procedure for the palladium-catalyzed synthesis of pCPP.

Materials:

-

1,4-Dichlorobenzene or 1-Bromo-4-chlorobenzene

-

Piperazine

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, BINAP)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Celite

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), the aryl halide (1.0 equivalent), piperazine (1.2-2.5 equivalents), and the base (1.4-2.0 equivalents)[2][3].

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours[2]. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure p-chlorophenylpiperazine.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of pCPP and related aryl piperazines.

Table 1: Reaction Conditions and Yields for pCPP Synthesis

| Synthesis Method | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Nucleophilic Substitution | - | 4-Chloroaniline | - | - | 2-(2-methoxyethoxy)ethyl alcohol | 150 | 12 | 90 | [1] |

| Nucleophilic Substitution | - | 2-((2,4-Dimethylphenyl)thio)aniline | - | - | DMF | 110 | 48 | - | [1] |

| Buchwald-Hartwig | 1,4-Dichlorobenzene | Piperazine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | Up to 97 | [3][4] |

| Buchwald-Hartwig | 1-Bromo-4-chlorobenzene | Piperazine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | - | [5] |

Table 2: Spectroscopic Data for p-Chlorophenylpiperazine (pCPP)

| Technique | Solvent | Chemical Shifts (δ, ppm) or Wavenumber (cm⁻¹) | Reference |

| ¹H NMR | DMSO-d₆ | 6.83 (d, 2H), 7.29 (d, 2H), 3.16 (t, 4H), 2.92 (t, 4H), 1.88 (s, 1H, NH) | [6] |

| ¹³C NMR | DMSO-d₆ | 149.8, 128.9, 117.4, 115.8, 49.3, 45.2 | [6] |

| FT-IR | KBr pellet | 3099 (N-H stretch), Aromatic C-H stretches, C-N stretches | [6] |

| Raman | - | 3184 (N-H stretch) | [6] |

| MS (GC) | - | m/z 196 (M⁺) | [7] |

Potential Byproducts and Purification Strategies

Nucleophilic Substitution and Cyclization

-

Potential Byproducts: The primary byproduct in this reaction is often the N,N-bis(2-chloroethyl)-4-chloroaniline, resulting from the initial N-alkylation without subsequent cyclization[2]. Polymerization of the bis(2-chloroethyl)amine can also occur, especially at higher temperatures[2].

-

Purification: Purification is typically achieved by column chromatography on silica gel. Recrystallization of the hydrochloride salt of pCPP can also be an effective purification method[2].

Buchwald-Hartwig Amination

-

Potential Byproducts: Common byproducts include hydrodehalogenation of the starting aryl halide and the formation of diarylated piperazine (if piperazine is the limiting reagent). Homocoupling of the aryl halide can also occur.

-

Purification: The palladium catalyst is typically removed by filtration through Celite or silica gel. The product is then purified by column chromatography or recrystallization.

Conclusion

This technical guide has outlined the two primary synthetic pathways for p-chlorophenylpiperazine. The classical nucleophilic substitution and cyclization method is a straightforward approach, while the Buchwald-Hartwig amination offers greater versatility and is often more efficient for a wider range of substrates. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development project. The provided experimental protocols, quantitative data, and mechanistic insights are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. acgpubs.org [acgpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. scispace.com [scispace.com]

- 7. spectrabase.com [spectrabase.com]

The Biological Activity of 1-(4-Chlorophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)piperazine (pCPP) is a psychoactive compound belonging to the phenylpiperazine class of chemicals.[1] While its isomer, m-chlorophenylpiperazine (mCPP), has been more extensively studied as a metabolite of the antidepressant trazodone (B27368) and as a pharmacological probe, pCPP itself has demonstrated distinct biological activities, primarily centered around its interaction with serotonergic and dopaminergic systems.[1][2] This technical guide provides a comprehensive overview of the known biological activities of pCPP, with a focus on its receptor binding profile, experimental methodologies for its characterization, and the signaling pathways it is likely to modulate. It is important to note that while pCPP is known to be a serotonergic agent, detailed quantitative binding data across a wide range of receptors is not as readily available in public literature as it is for its isomer, mCPP.[1][3]

Pharmacological Profile

The primary mechanism of action of pCPP is believed to be its interaction with serotonin (B10506) receptors, where it likely acts as a non-selective agonist or a serotonin-releasing agent.[1] Additionally, the this compound moiety is a key structural component in a number of compounds designed as high-affinity ligands for dopamine (B1211576) receptors, particularly the D4 subtype.

Quantitative Receptor Binding Data

The available quantitative data on the binding affinity of this compound and its direct derivatives is limited. The following tables summarize the known values.

Table 1: Receptor Binding Affinities of this compound Derivatives

| Compound | Receptor | Species | Tissue/System | Ki (nM) |

| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | Human | Recombinant | High Affinity |

| 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine | Dopamine D4 | Human | Recombinant | High Affinity & Selectivity |

Note: Specific Ki values for the parent compound this compound are not consistently reported in the reviewed literature.

For comparative purposes, the more extensively characterized binding profile of the isomer, m-chlorophenylpiperazine (mCPP), is presented in Table 2. This provides an indication of the potential broader receptor interactions of chlorophenylpiperazines.

Table 2: Receptor Binding Affinities of m-Chlorophenylpiperazine (mCPP) (Isomer of pCPP)

| Receptor Subtype | IC50 (nM) |

| Serotonin (5-HT) Subtypes | 360 - 1300 |

| α2-Adrenergic | 570 |

| α1-Adrenergic | > 2500 |

| β-Adrenergic | > 10000 |

| Dopamine | > 10000 |

| Muscarinic Cholinergic | > 24000 |

| Serotonin Transporter (SERT) | 230 |

Data from Hamik & Peroutka (1989) and Rothman et al. (1993).[3][4]

Experimental Protocols

The characterization of the binding affinity of this compound to various receptors is typically achieved through radioligand binding assays. Below are detailed methodologies for key experimental protocols.

Radioligand Binding Assay: A General Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like pCPP.

Protocol 1: Serotonin 5-HT2A Receptor Binding Assay

-

Objective: To determine the binding affinity of pCPP for the 5-HT2A receptor.

-

Materials:

-

Cell membranes expressing the human 5-HT2A receptor.

-

Radioligand: [3H]-Ketanserin.

-

Non-specific binding agent: Spiperone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, [3H]-Ketanserin (at a concentration near its Kd), and varying concentrations of pCPP.

-

For total binding wells, omit the test compound. For non-specific binding wells, add the non-specific binding agent.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by rapid filtration over glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the pCPP concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 2: Dopamine D4 Receptor Binding Assay

-

Objective: To determine the binding affinity of pCPP for the dopamine D4 receptor.

-

Materials:

-

Cell membranes expressing the human dopamine D4 receptor.

-

Radioligand: [3H]-Spiperone.

-

Non-specific binding agent: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

-

Procedure:

-

Follow the general procedure outlined for the 5-HT2A receptor binding assay.

-

Incubate the reaction mixture at room temperature for 2 hours.

-

Perform filtration, washing, and scintillation counting as described above.

-

Analyze the data to determine the IC50 and Ki values for pCPP at the D4 receptor.

-

Signaling Pathways

The biological effects of this compound are mediated through the activation or inhibition of intracellular signaling cascades following its binding to target receptors.

Hypothesized Serotonergic Agonist Signaling Pathway

As a putative serotonin agonist, pCPP is expected to activate G protein-coupled serotonin receptors. The diagram below illustrates a generalized signaling pathway for a Gq-coupled serotonin receptor, such as the 5-HT2 family.

Upon binding of pCPP to a Gq-coupled serotonin receptor, the G protein is activated, which in turn activates phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), both leading to a cascade of downstream cellular responses.[5]

Hypothesized Dopamine D4 Receptor Antagonist Signaling Pathway

Derivatives of pCPP are known to be antagonists at the dopamine D4 receptor, which is a Gi-coupled receptor.[] The diagram below illustrates the mechanism of antagonism.

Dopamine D4 receptors are coupled to Gi proteins, which inhibit the activity of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[] A pCPP-based antagonist would bind to the D4 receptor and prevent dopamine from binding and initiating this signaling cascade, thereby maintaining basal levels of adenylate cyclase activity.[7]

Conclusion

This compound is a pharmacologically active molecule with a primary affinity for serotonin and dopamine receptor systems. While comprehensive quantitative binding data for pCPP itself is not as extensively documented as for its isomer mCPP, the available information strongly suggests its role as a serotonergic agent and a key structural motif for high-affinity dopamine D4 receptor ligands. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals engaged in the study of pCPP and related compounds. Further research is warranted to fully elucidate the complete receptor binding profile and downstream functional effects of this intriguing phenylpiperazine derivative.

References

- 1. para-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 7. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1-(4-Chlorophenyl)piperazine (pCPP) Derivatives and Analogs

Introduction

The this compound (pCPP) scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore for a multitude of centrally acting therapeutic agents. Piperazine (B1678402) and its derivatives are known to exhibit a wide range of therapeutic effects, including antipsychotic, antibacterial, and anticancer activities. The pCPP core, in particular, is a privileged structure found in numerous drugs targeting the central nervous system (CNS), most notably antidepressants and anxiolytics. Its structural features allow for fine-tuning of pharmacological activity, leading to compounds with complex and often desirable polypharmacological profiles.

Prominent examples of drugs built upon this scaffold include Trazodone and its structural analog Nefazodone, which have been used for decades in the treatment of major depressive disorder.[1][2][3] The therapeutic efficacy of these agents stems from their multimodal action, primarily involving interactions with various serotonin (B10506) (5-HT) receptor subtypes and the serotonin transporter (SERT).[1][4][5] This guide provides a detailed technical overview of pCPP derivatives, covering their structure-activity relationships, pharmacological mechanisms, key quantitative data, and the experimental protocols used in their evaluation.

Core Structure and Structure-Activity Relationships (SAR)

The pharmacological profile of pCPP derivatives can be systematically modified by altering three key positions of the molecule: the aryl ring (A), the piperazine core (B), and the side chain attached to the N4 nitrogen (C). Understanding the structure-activity relationships at these positions is critical for designing new analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Aryl Ring (A): The 4-chloro substitution on the phenyl ring is a common feature that contributes to the binding affinity and overall profile of many active compounds.[6] Modifications to this ring, such as changing the position or nature of the substituent (e.g., methoxy, dichloro), can dramatically alter receptor selectivity, particularly for dopamine (B1211576) (D₂) and serotonin (5-HT) receptors. For instance, in one series of arylpiperazines, a 2,3-dichloro substitution resulted in the highest D₃ receptor affinity.[7]

-

Piperazine Core (B): The piperazine ring itself is a key structural element. Bioisosteric replacement of this core, for example with a homopiperazine (B121016) (1,4-diazepane), has been explored to develop new antipsychotic agents, altering the binding profile at dopamine and serotonin receptors.[8]

-

N4-Side Chain (C): The greatest structural diversity is typically introduced via the side chain at the N4 position. The length, rigidity, and terminal functional group of this chain are crucial determinants of the compound's mechanism of action.

-

Linker: A flexible alkyl chain of specific length is often required to optimally position the terminal group for receptor interaction.

-

Terminal Group: The nature of the terminal group dictates the primary pharmacology. For example, the triazolopyridine moiety in Trazodone is critical for its characteristic 5-HT₂ₐ antagonism.

-

Below is a diagram illustrating the key pharmacophoric features of the pCPP scaffold and common points of modification for SAR studies.

Pharmacology and Mechanism of Action

pCPP derivatives are characterized by their complex pharmacology, often acting on multiple targets within the serotonergic and, to a lesser extent, adrenergic and dopaminergic systems. The overall antidepressant and anxiolytic effects are believed to arise from a synergistic action on these targets.

The primary mechanisms include:

-

5-HT₂ₐ Receptor Antagonism: This is a hallmark of many pCPP-based antidepressants like Trazodone and Nefazodone.[1] Antagonism of the Gq-coupled 5-HT₂ₐ receptor prevents the hydrolysis of PIP₂ into IP₃ and DAG, mitigating downstream signaling that can be associated with anxiety, insomnia, and sexual dysfunction.

-

Serotonin Reuptake Inhibition (SRI): Many derivatives, including Trazodone and Nefazodone, also inhibit the presynaptic serotonin transporter (SERT), increasing the synaptic concentration of serotonin.[1][4] This action is shared with selective serotonin reuptake inhibitors (SSRIs), though often weaker in pCPP derivatives.

-

5-HT₁ₐ Receptor Partial Agonism/Antagonism: Interaction with 5-HT₁ₐ receptors is a common feature of newer arylpiperazine derivatives, contributing to antidepressant and anxiolytic effects.[9][10]

-

α₁-Adrenergic Receptor Antagonism: This action contributes to some of the side effects of these drugs, such as orthostatic hypotension and sedation.[1]

The diagram below illustrates the simplified signaling pathway of the 5-HT₂ₐ receptor and its antagonism by a typical pCPP derivative.

Quantitative Data Summary

The following table summarizes receptor binding affinities (Ki, in nM) for a selection of novel arylpiperazine derivatives designed to target both 5-HT₁ₐ and σ₁ receptors, demonstrating the high potency that can be achieved with this scaffold.[11][12][13] Lower Ki values indicate higher binding affinity.

| Compound | Key Structural Features | 5-HT₁ₐ Ki (nM) | σ₁ Receptor Ki (nM) | Reference |

| Cmpd 17 | Tetrahydroisoquinoline (TIQ) derivative | 1.13 | 11.2 | [13] |

| Cmpd 18 | Tetrahydroisoquinoline (TIQ) derivative | 2.11 | 2.41 | [13] |

| Cmpd 22 | Dihydroindole derivative | 1.15 | 114 | [13] |

| Cmpd 24 | Dihydroindole derivative | 0.94 | 145 | [13] |

| Cmpd 27 (R) | Benzodiazepine seven-membered heterocyclic | 0.44 | 0.27 | [11][12][13] |

| Cmpd 28 (S) | Benzodiazepine seven-membered heterocyclic | 2.50 | 1.22 | [13] |

Data extracted from Ni et al. (2022). This study highlights compound 27 as a particularly potent dual-target ligand.[11][12][13]

Experimental Protocols

Reproducible and validated experimental methods are essential for the evaluation of novel compounds. Below are detailed protocols for key assays used in the characterization of pCPP derivatives.

Radioligand Receptor Binding Assay Protocol

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT₂ₐ) using a radiolabeled ligand.[14]

1. Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in an ice-cold sucrose (B13894) buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay). Store aliquots at -80°C.[14]

2. Competitive Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

- 50 µL of Assay Buffer (for total binding).

- 50 µL of a high concentration of a known non-labeled ligand (for non-specific binding).

- 50 µL of the test compound at various dilutions.

-

Add 50 µL of the radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ) at a final concentration near its Kd value (e.g., 1-2 nM).[14]

-

Add 100 µL of the membrane preparation (containing 50-100 µg of protein).

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.[14]

3. Filtration and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.[14]

-

Place the dried filters into scintillation vials, add 4-5 mL of scintillation fluid, and measure radioactivity using a scintillation counter.[14]

4. Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antidepressant Activity: Forced Swim Test (FST)

The FST is a widely used behavioral model to screen for antidepressant activity in rodents.[9][15][16] The test is based on the principle that animals will develop an immobile posture after initial escape-oriented behaviors when placed in an inescapable container of water. Antidepressant compounds are known to reduce the duration of this immobility.[16]

1. Animals and Housing:

-

Use male ICR or C57BL/6 mice (20-25 g) or male Sprague-Dawley or Wistar rats.[17]

-

House animals in groups with controlled temperature, humidity, and a 12h/12h light/dark cycle, with ad libitum access to food and water.

2. Apparatus:

-

A transparent cylinder (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 10 cm).

3. Procedure:

-

Divide animals into groups (e.g., vehicle control, positive control like imipramine, and test compound groups at various doses).

-

Administer the test compound or vehicle (e.g., intraperitoneally or orally) 30-60 minutes before the test.

-

Gently place each animal individually into the swim cylinder.

-

The total test duration is typically 6 minutes. The animal's behavior is recorded, often by video.[16]

4. Scoring and Data Analysis:

-

An animal is judged to be immobile when it ceases struggling and remains floating motionless, making only those movements necessary to keep its head above water.

-

Score the total duration of immobility during the last 4 minutes of the 6-minute test.

-

Compare the mean immobility time of the test compound groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of antidepressant-like activity.[11]

General Drug Discovery Workflow

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel pCPP derivatives.

Conclusion

The this compound scaffold remains a highly valuable and productive starting point for the design of novel CNS-active agents. Its derivatives, exemplified by Trazodone and Nefazodone, possess a desirable multi-target pharmacology that can offer therapeutic advantages over more selective agents. Through systematic exploration of structure-activity relationships and the application of robust in vitro and in vivo screening protocols, researchers continue to develop new pCPP analogs with enhanced potency, improved selectivity profiles, and better safety margins. The ongoing research into dual-target ligands, such as 5-HT₁ₐ/σ₁ agonists, demonstrates the enduring potential of this chemical class to yield next-generation therapeutics for depression, anxiety, and other neuropsychiatric disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. drugs.com [drugs.com]

- 4. Allosteric Inhibition and Pharmacochaperoning of the Serotonin Transporter by the Antidepressant Drugs Trazodone and Nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 12. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 13. d-nb.info [d-nb.info]

- 14. benchchem.com [benchchem.com]

- 15. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuropharmacological Profile of Chlorophenylpiperazine Derivatives: A Technical Guide

Disclaimer: Initial literature searches for the neuropharmacological profile of para-chlorophenylpiperazine (pCPP) revealed a significant scarcity of available data. In contrast, its isomer, meta-chlorophenylpiperazine (mCPP), an active metabolite of the antidepressant trazodone, has been extensively studied.[1][2][3][4][5][6] This guide will therefore focus on the comprehensive neuropharmacological data available for mCPP to provide a detailed profile representative of a mono-substituted chlorophenylpiperazine (B10847632), which can serve as a valuable reference for research into related compounds.

Executive Summary

This technical guide provides a detailed overview of the neuropharmacological profile of meta-chlorophenylpiperazine (mCPP). The document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the compound's interactions with various neurotransmitter systems. All quantitative data are summarized in structured tables for ease of comparison. Detailed methodologies for key experimental protocols are provided, and crucial signaling pathways and experimental workflows are visualized using diagrams. The primary focus is on the serotonergic system, where mCPP exhibits significant activity, alongside its interactions with adrenergic and dopaminergic receptors.

Receptor Binding Affinity

The interaction of mCPP with various neurotransmitter receptors has been characterized through radioligand binding assays. These experiments are fundamental to understanding the compound's potential sites of action within the central nervous system. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

The following tables summarize the binding affinities of mCPP for a range of receptors, compiled from various in vitro studies.

Table 2.1: Binding Affinity of mCPP at Serotonin (B10506) (5-HT) Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) | Tissue Source |

|---|---|---|---|

| 5-HT₁ₐ | [³H]8-OH-DPAT | 130 | Human Brain |

| 5-HT₁ₐ | [³H]8-OH-DPAT | 240 | Rat Cortex |

| 5-HT₁ₑ | [³H]5-HT | 100 | Human Cortex |

| 5-HT₂ₐ | [³H]Ketanserin | 27 | Human Cortex |

| 5-HT₂ₐ | [³H]Spiperone | 260 | Rat Cortex |

| 5-HT₂c | [³H]Mesulergine | 1.3 | Human Choroid Plexus |

| SERT | [¹²⁵I]RTI-55 | 230 (IC₅₀) | Human Occipital Cortex[6] |

Table 2.2: Binding Affinity of mCPP at Adrenergic Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) | Tissue Source |

|---|---|---|---|

| α₁ | [³H]Prazosin | 330 | Rat Brain |

| α₂ | [³H]Clonidine | 40 | Rat Cortex |

| α₂ | [³H]p-aminoclonidine | 600 (IC₅₀) | Rat Frontal Cortex[5] |

| β | [³H]Dihydroalprenolol | 1,100 | Rat Cortex |

Table 2.3: Binding Affinity of mCPP at Other Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) | Tissue Source |

|---|---|---|---|

| D₂ | [³H]Spiperone | >10,000 | Rat Striatum |

| H₁ | [³H]Pyrilamine | 4.4 | Not Specified[7] |

Functional Activity

Functional assays are crucial for determining the intrinsic activity of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or partial agonist. These assays measure the biological response following receptor binding. The potency of a compound is often expressed as the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

mCPP generally acts as a non-selective serotonin receptor agonist, with particularly notable activity at the 5-HT₂c receptor.[7][8]

Key Functional Characteristics:

-

5-HT₂c Receptor: mCPP is a well-established 5-HT₂c receptor agonist.[7][8] This activity is believed to mediate many of its behavioral and physiological effects, including hypophagia (reduced food intake).[7]

-

5-HT₁ₐ Receptor: mCPP also demonstrates agonist activity at 5-HT₁ₐ receptors.[7]

-

5-HT₂ₐ Receptor: Evidence suggests that mCPP may act as an antagonist at 5-HT₂ₐ receptors.[8]

-

Serotonin Transporter (SERT): mCPP has been shown to increase extracellular serotonin levels, in part by acting as a serotonin releasing agent through interaction with SERT.[8][9]

In Vivo Neurochemical Effects

In vivo microdialysis is a widely used technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals. This methodology provides valuable insights into how a compound modulates neurotransmitter release and metabolism in a physiological context.

Studies utilizing in vivo microdialysis have demonstrated that mCPP administration leads to significant changes in extracellular serotonin and, to a lesser extent, dopamine (B1211576) levels.

-

Serotonin (5-HT): Systemic administration of mCPP has been shown to dose-dependently increase extracellular 5-HT levels in various brain regions, including the nucleus accumbens and hippocampus.[8][9][10] This effect is consistent with its action as a serotonin releasing agent.[8][9]

-

Dopamine (DA): At higher doses, mCPP can also increase extracellular dopamine levels in the striatum and nucleus accumbens.[8][10] However, this effect is generally weaker and less consistent than its effect on serotonin.[10]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental techniques used to characterize the neuropharmacological profile of compounds like mCPP.

Radioligand Binding Assay Protocol

This protocol outlines a typical filtration binding assay used to determine the affinity of a test compound for a specific receptor.

-

Tissue Preparation:

-

Brain tissue from the region of interest (e.g., cortex, hippocampus) is dissected and homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

The protein concentration of the membrane preparation is determined using a standard protein assay.

-

-

Assay Procedure:

-

The assay is conducted in a 96-well plate.

-

To each well, the following are added in sequence:

-

The membrane preparation.

-

The unlabeled test compound (e.g., mCPP) at various concentrations.

-

A fixed concentration of a specific radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ receptors).

-

-

The plate is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.

-

The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound.

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

In Vivo Microdialysis Protocol

This protocol describes a typical in vivo microdialysis experiment to measure neurotransmitter levels in the brain of a conscious animal.

-

Surgical Procedure:

-

A rat is anesthetized, and its head is fixed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting a specific brain region (e.g., nucleus accumbens). The cannula is secured to the skull with dental cement.

-

The animal is allowed to recover from surgery for a specified period.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

-

The probe is connected to a syringe pump and perfused at a low, constant flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).

-

-

Sample Collection and Analysis:

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

The collected samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of neurotransmitters (e.g., serotonin, dopamine) and their metabolites.

-

-

Drug Administration and Data Analysis:

-

After establishing a stable baseline of neurotransmitter levels, the test compound (e.g., mCPP) is administered (e.g., via intraperitoneal injection).

-

Sample collection continues to monitor the drug-induced changes in neurotransmitter concentrations over time.

-

The data are typically expressed as a percentage of the baseline levels.

-

The following diagram illustrates the setup and workflow of an in vivo microdialysis experiment.

Key Signaling Pathways

The functional effects of mCPP are mediated by the activation of intracellular signaling cascades downstream of its target receptors. The 5-HT₁ₐ and 5-HT₂c receptors, both key targets of mCPP, couple to different G proteins and initiate distinct signaling pathways.

5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA). This ultimately results in a decrease in neuronal excitability.

5-HT₂c Receptor Signaling

The 5-HT₂c receptor is a GPCR that couples to the Gαq/11 subunit. Upon activation by an agonist like mCPP, it stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events lead to a variety of downstream cellular responses, generally increasing neuronal excitability.

Conclusion

The neuropharmacological profile of m-chlorophenylpiperazine is characterized by a broad interaction with the serotonergic system, acting as a non-selective agonist with particularly high affinity and functional activity at the 5-HT₂c receptor. It also exhibits notable affinity for several other serotonin and adrenergic receptor subtypes and functions as a serotonin releasing agent. The data presented in this guide, derived from standard in vitro and in vivo methodologies, provide a comprehensive foundation for understanding the complex pharmacology of this compound. While specific data for pCPP remains limited, the detailed profile of mCPP offers a crucial framework for predicting the potential activities and for guiding the future investigation of other chlorophenylpiperazine derivatives.

References

- 1. ClinPGx [clinpgx.org]

- 2. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(3-Chlorophenyl)piperazine | 6640-24-0 | Benchchem [benchchem.com]

- 8. 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of 1-(4-Chlorophenyl)piperazine (pCPP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)piperazine (pCPP) is a psychoactive compound belonging to the phenylpiperazine class of chemicals. As a derivative of piperazine, it shares structural similarities with several neuropsychiatric drugs. This technical guide provides a comprehensive overview of the in vitro studies conducted on pCPP, with a focus on its interactions with key neurotransmitter receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors. This document summarizes the available quantitative data on its binding affinity and functional activity, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways and experimental workflows. The information presented herein is intended to serve as a core resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound, also known as pCPP, is a synthetic compound that has been investigated for its psychoactive properties. It is an isomer of the more extensively studied 1-(3-chlorophenyl)piperazine (B195711) (mCPP)[1][2]. The pharmacological profile of phenylpiperazine derivatives is complex, often exhibiting activity at multiple G protein-coupled receptors (GPCRs), which are a major class of drug targets[3][4]. Understanding the in vitro pharmacology of pCPP is crucial for elucidating its mechanism of action and potential therapeutic or toxicological effects. This guide synthesizes the available in vitro data to provide a detailed technical overview for the scientific community.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

While extensive data for the closely related mCPP is available, specific binding affinity data for pCPP is less abundant in the public domain. However, studies on derivatives of pCPP provide insights into its potential receptor interactions. For instance, a derivative of pCPP, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has demonstrated very high affinity for the dopamine D₄ receptor, with an IC₅₀ value of 0.057 nM[5]. This suggests that the this compound moiety can be a key pharmacophore for potent dopamine receptor ligands.

Table 1: Receptor Binding Affinity of pCPP Derivatives

| Derivative | Receptor | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D₄ | Competition Binding | [³H]Spiperone | - | 0.057 | [5] |

Note: Data for the parent compound pCPP is limited. This table will be updated as more information becomes available.

Functional Activity

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the cellular response following receptor activation or inhibition, such as changes in second messenger levels (e.g., cAMP, intracellular calcium) or β-arrestin recruitment.

As with binding affinity data, specific functional activity data for pCPP is not widely reported. Phenylpiperazine compounds are known to act as agonists at various serotonin receptors[6]. For example, the related compound mCPP is a known serotonin receptor agonist[7]. It is plausible that pCPP shares some of these characteristics.

Further research employing functional assays such as calcium mobilization and cAMP assays is necessary to fully characterize the functional profile of pCPP at serotonin, dopamine, and other relevant receptors.

Signaling Pathways

The interaction of a ligand with a GPCR can trigger various intracellular signaling cascades. For serotonin and dopamine receptors, these pathways often involve the modulation of adenylyl cyclase activity (leading to changes in cAMP levels) or the activation of phospholipase C (resulting in increased intracellular calcium).

Gs and Gi/o-Coupled Receptor Signaling

Dopamine D₁-like receptors (D₁ and D₅) and several serotonin receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇) are typically coupled to Gαs proteins, which activate adenylyl cyclase and increase cAMP production. Conversely, dopamine D₂-like receptors (D₂, D₃, D₄) and other serotonin receptors (e.g., 5-HT₁ family) are often coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

Gq-Coupled Receptor Signaling

Certain serotonin receptors, such as the 5-HT₂ family, are coupled to Gαq proteins. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores.

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize compounds like pCPP.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity of a test compound by measuring its ability to compete with a known radioligand for a specific receptor.

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the receptor.

-

Test compound (pCPP) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add cell membranes, the test compound at various concentrations, and a fixed concentration of the radioligand.

-

For total binding wells, omit the test compound. For non-specific binding wells, add a high concentration of an unlabeled ligand.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.